![molecular formula C23H18O3 B11150321 3-[(4-ethenylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11150321.png)
3-[(4-ethenylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a benzo[c]chromen-6-one core with an ethenylphenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the benzo[c]chromen-6-one core. This can be achieved through a series of condensation reactions, such as the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The ethenylphenylmethoxy group is then introduced through a substitution reaction, where a suitable ethenylphenylmethoxy precursor reacts with the benzo[c]chromen-6-one core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides within cells, thereby affecting various cellular processes . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-7,8,9,10-TETRAHYDROBENZO[C]CHROMEN-6-ONE: A similar compound with a tetrahydrobenzo[c]chromen-6-one core, differing in its hydrogenation state.
3-[(4-ETHENYLPHENYL)METHOXY]BENZOIC ACID: Another related compound with a benzoic acid core instead of a benzo[c]chromen-6-one core.
Uniqueness
3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[c]chromen-6-one core with an ethenylphenylmethoxy group makes it particularly interesting for various applications in research and industry .
Properties
Molecular Formula |
C23H18O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(4-ethenylphenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H18O3/c1-3-16-8-10-17(11-9-16)14-25-21-13-12-19-18-6-4-5-7-20(18)23(24)26-22(19)15(21)2/h3-13H,1,14H2,2H3 |
InChI Key |
LPDKXTUNESLNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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